Tetrafluorobenzene-1,3-diol

Overview

Description

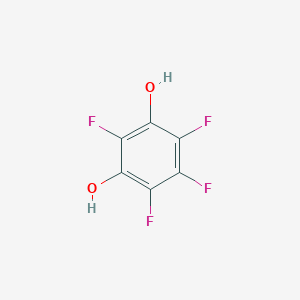

Tetrafluorobenzene-1,3-diol (CAS 16840-25-8) is a fluorinated derivative of benzene-1,3-diol (resorcinol), featuring four fluorine atoms substituted on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorobenzene-1,3-diol can be synthesized through various methods. One common approach involves the fluorination of resorcinol (1,3-dihydroxybenzene) using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced fluorination techniques and equipment ensures efficient and safe production .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorobenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form tetrafluorobenzene derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Tetrafluoroquinones.

Reduction: Tetrafluorobenzene derivatives.

Substitution: Various substituted tetrafluorobenzene compounds.

Scientific Research Applications

Organic Synthesis

TFB-1,3-diol serves as a crucial building block in organic synthesis due to its unique structural features. The presence of hydroxyl groups allows it to participate in various chemical reactions, including:

- Catalysis : TFB-1,3-diol can act as a Lewis acid catalyst, facilitating reactions by coordinating with substrates and activating them for transformations. This characteristic is particularly useful in the synthesis of complex organic molecules .

- Fluoroarene Synthesis : Recent studies have demonstrated its utility in the selective defluoroalkylation of polyfluoroarenes, showcasing high yields and regioselectivity when combined with alcohols under visible light conditions .

Case Study: Defluoroalkylation Protocol

A novel protocol utilizing TFB-1,3-diol was developed for the selective defluoroalkylation of polyfluoroarenes. This method allowed for gram-scale synthesis and late-stage functionalization of bioactive compounds, indicating its potential for practical applications in pharmaceutical chemistry .

Materials Science

In materials science, TFB-1,3-diol is explored for its potential in developing advanced materials due to its fluorinated structure:

- Functional Materials : Its unique electronic properties make it suitable for creating functional materials with specific characteristics such as thermal stability and chemical resistance. It can be incorporated into polymers to enhance their performance in various applications.

- Coordination Chemistry : The hydroxyl groups enable TFB-1,3-diol to act as a ligand in coordination chemistry, allowing it to form complexes with metal ions. This property is beneficial for designing new catalysts and materials with tailored properties.

Medicinal Chemistry

TFB-1,3-diol has shown promise in medicinal chemistry due to its biological activity:

- Bioactive Compounds : Research indicates that TFB-1,3-diol derivatives can exhibit significant biological activities, making them potential candidates for drug development. The fluorinated nature of the compound may enhance bioavailability and metabolic stability .

Case Study: Synthesis of Insecticides

In one study, TFB-1,3-diol was used as a precursor for synthesizing fluoroaryl-diols that are important intermediates in the production of insecticides. The transformation of the hydroxyl groups into other functional groups further expanded its application scope in agrochemicals .

Mechanism of Action

The mechanism of action of tetrafluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl-Substituted Benzene-1,3-diols

Compounds such as 4-ethylbenzene-1,3-diol, 4-pentylbenzene-1,3-diol, and 5-pentadecylbenzene-1,3-diol (CAS 3158-56-3) highlight the impact of alkyl chain substituents on properties and applications. For example:

- 4-Ethylbenzene-1,3-diol : Used as an intermediate in synthesizing formyl peptide receptor 1 (FPR1) antagonists, demonstrating the role of short alkyl chains in pharmaceutical design .

- 5-Pentadecylbenzene-1,3-diol : A long alkyl chain derivative with applications in surfactants and lipid-related studies due to its hydrophobic tail .

- 5-Butyl/Propylbenzene-1,3-diol: Key precursors in synthesizing cannabinoid derivatives (e.g., CBGV, CBGB), emphasizing their utility in complex organic syntheses .

Key Differences :

- Solubility : Alkyl chains enhance hydrophobicity, whereas fluorine substituents in Tetrafluorobenzene-1,3-diol increase polarity and electronegativity.

- Applications : Alkyl derivatives are prioritized in drug synthesis and lipid systems, while fluorinated analogs may excel in electronic or material sciences.

Heterocyclic-Substituted Benzene-1,3-diols

Thiadiazol-substituted derivatives like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) exhibit unique fluorescence properties. Spectroscopic studies reveal:

- Solvent-Dependent Fluorescence: In DMSO, C7 shows three emission bands at higher concentrations due to molecular aggregation, whereas methanol or ethanol yields a single band .

- Structural Influence : The thiadiazol group introduces π-conjugation, enhancing fluorescence compared to the electron-withdrawing fluorine atoms in this compound.

Key Differences :

- Electronic Effects : Thiadiazol groups promote charge transfer, while fluorine atoms reduce electron density on the aromatic ring.

- Functional Utility : Thiadiazol derivatives are suited for optical applications, whereas fluorinated diols may serve as intermediates in halogenation reactions.

Azo-Functionalized Benzene-1,3-diols

Compounds like 4-((4-neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) demonstrate exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, with efficacy threefold higher than lead azobenzene compounds .

Key Differences :

- Bioactivity : Azo groups enable antimicrobial action via interactions with bacterial membranes, whereas this compound’s bioactivity remains unexplored in the evidence.

- Substituent Effects : Fluorine’s electronegativity might alter binding affinity compared to azo groups, but direct comparisons require further study.

Data Table: Comparative Properties of Benzene-1,3-diol Derivatives

Biological Activity

Tetrafluorobenzene-1,3-diol is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a benzene ring. The fluorination significantly alters the compound's hydrophobicity and reactivity compared to its non-fluorinated counterparts. These modifications can influence biological interactions and metabolic pathways.

Synthesis

The synthesis of this compound typically involves the selective fluorination of benzene derivatives. Various methods have been developed, including electrophilic aromatic substitution and nucleophilic fluorination techniques. For instance, one common approach utilizes fluorine gas or fluorinating agents such as Selectfluor to introduce fluorine atoms onto the aromatic ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain fluorinated compounds could induce the expression of toluene dioxygenase in Pseudomonas putida, enhancing their biodegradation capabilities for aromatic compounds . This suggests that this compound may also play a role in microbial metabolism and bioremediation processes.

Cytotoxicity

Research has explored the cytotoxic effects of this compound on various cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of fluorine atoms appears to enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased cytotoxicity .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study reported that derivatives of Tetrafluorobenzene exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 500 µg/mL . This suggests potential applications in developing new antibacterial agents.

- Antifungal Effects : Another investigation revealed that Tetrafluorobenzene derivatives demonstrated antifungal properties against Candida albicans. The observed antifungal activity was attributed to the disruption of cellular membranes by the compound .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species Generation : Fluorinated compounds are known to enhance ROS production, which can lead to oxidative damage in cells.

- Enzyme Induction : As noted in microbial studies, this compound may induce specific metabolic pathways that enhance degradation processes in certain bacterial strains.

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBQVXMWOFCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345218 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16840-25-8 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.